molecular formula C12H8Br2S B1265689 Bis(4-bromophenyl) sulphide CAS No. 3393-78-0

Bis(4-bromophenyl) sulphide

Cat. No.: B1265689
CAS No.: 3393-78-0
M. Wt: 344.07 g/mol
InChI Key: CLPVCAXOQZIJGW-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl) sulphide: is an organic compound with the molecular formula C12H8Br2S. It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected by a sulphide (S) linkage. This compound is known for its utility in organic synthesis and research due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

Bis(4-bromophenyl) sulphide plays a significant role in biochemical reactions, particularly in the synthesis of ligands and other complex molecules . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their function . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions can lead to changes in the overall metabolic state of the cell, influencing energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its overall activity and function, as well as its accumulation in specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it can interact with mitochondrial proteins and affect cellular respiration . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl) sulphide can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-4-iodobenzene with 4-bromothiophenol in the presence of a catalyst. The reaction is typically carried out in a solvent such as N,N-dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced by brominating diphenyl sulphoxide in the presence of glacial acetic acid and water at temperatures ranging from 80 to 100°C. The resulting reaction solution is then treated with an oxidizing agent to yield the desired product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(4-bromophenyl) sulphide involves its ability to undergo various chemical transformations. The sulphide linkage allows for facile oxidation to sulfoxides and sulfones, which can further participate in a range of chemical reactions.

Comparison with Similar Compounds

    Bis(4-chlorophenyl) sulphide: Similar structure but with chlorine atoms instead of bromine.

    Bis(4-fluorophenyl) sulphide: Contains fluorine atoms instead of bromine.

    Bis(4-iodophenyl) sulphide: Iodine atoms replace the bromine atoms.

Uniqueness: Bis(4-bromophenyl) sulphide is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different reaction kinetics and mechanisms .

Properties

IUPAC Name

1-bromo-4-(4-bromophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPVCAXOQZIJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871019
Record name Bis(4-bromophenyl) sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3393-78-0
Record name 1,1′-Thiobis[4-bromobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3393-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfide, bis(p-bromophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-bromophenyl) sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-bromophenyl) sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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